molecular formula C15H13Cl2NO B270201 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide

2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide

Cat. No. B270201
M. Wt: 294.2 g/mol
InChI Key: LAGXLUNPEUBHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. Diclofenac is one of the most commonly used NSAIDs and has been extensively studied for its pharmacological properties and therapeutic potential.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting the activity of COX enzymes, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive compared to other NSAIDs. However, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has some limitations as well. It has been shown to have some cytotoxic effects on certain cell types, and it can also interfere with some biochemical assays.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. Additionally, there is a need for more studies on the long-term effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide on various physiological systems.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide involves the reaction of 2,4-dichlorobenzoic acid with 2-amino-3-methylbenzoic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to give 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide is a well-established procedure and has been optimized for large-scale production.

Scientific Research Applications

Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be effective in the treatment of pain, inflammation, and fever. Diclofenac is also used in the treatment of various other conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

properties

Product Name

2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-14(10)18-15(19)8-11-6-7-12(16)9-13(11)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

LAGXLUNPEUBHQR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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